molecular formula C8H12 B15175314 3,5-Dimethylhex-3-en-1-yne CAS No. 88245-74-3

3,5-Dimethylhex-3-en-1-yne

Katalognummer: B15175314
CAS-Nummer: 88245-74-3
Molekulargewicht: 108.18 g/mol
InChI-Schlüssel: HMVBQEAJQVQOTI-SOFGYWHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethylhex-3-en-1-yne is an organic compound with the molecular formula C₈H₁₂. It is characterized by the presence of a triple bond and a double bond within its carbon chain, making it an alkyne and an alkene simultaneously. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylhex-3-en-1-yne typically involves the use of alkylation and dehydrohalogenation reactions. One common method is the alkylation of a suitable acetylene derivative with an appropriate alkyl halide, followed by dehydrohalogenation to introduce the triple bond. The reaction conditions often include the use of strong bases such as sodium amide or potassium tert-butoxide in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethylhex-3-en-1-yne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,5-Dimethylhex-3-en-1-yne is utilized in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: Research into its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.

    Industry: Employed in the production of specialty chemicals and materials, including coatings and adhesives.

Wirkmechanismus

The mechanism of action of 3,5-Dimethylhex-3-en-1-yne involves its ability to participate in various chemical reactions due to the presence of both a triple bond and a double bond. These functional groups allow the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as binding to catalytic sites in enzymes or reacting with specific reagents to form desired products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Dimethylhex-3-en-1-yne is unique due to its dual functionality as both an alkyne and an alkene. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one type of unsaturation. Its structural properties also make it a valuable intermediate in the synthesis of complex organic molecules .

Eigenschaften

CAS-Nummer

88245-74-3

Molekularformel

C8H12

Molekulargewicht

108.18 g/mol

IUPAC-Name

(E)-3,5-dimethylhex-3-en-1-yne

InChI

InChI=1S/C8H12/c1-5-8(4)6-7(2)3/h1,6-7H,2-4H3/b8-6+

InChI-Schlüssel

HMVBQEAJQVQOTI-SOFGYWHQSA-N

Isomerische SMILES

CC(C)/C=C(\C)/C#C

Kanonische SMILES

CC(C)C=C(C)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.